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Abstract
Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity

primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and

topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and

recombination, making them validated targets for antimicrobial drug development. This

technical guide provides an in-depth overview of enoxacin hydrate's mechanism of action,

quantitative inhibitory data, detailed experimental protocols for key assays, and its effects on

both bacterial and mammalian cells. Notably, enoxacin has also been identified as a modulator

of microRNA (miRNA) processing in eukaryotic cells, opening avenues for its potential

application in anticancer therapy. This document aims to serve as a comprehensive resource

for researchers and professionals involved in the study and development of antimicrobial and

anticancer agents.

Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-

positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-ethyl-6-fluoro-1,4-dihydro-4-

oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid sesquihydrate, is fundamental to its

biological activity.[3] The primary antibacterial mechanism of enoxacin involves the targeting of

DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during

replication.[2][4] By stabilizing the enzyme-DNA complex, enoxacin induces double-strand
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breaks in the bacterial chromosome, leading to cell death.[1][2] Beyond its antibacterial

properties, enoxacin has garnered interest for its ability to enhance miRNA processing in

mammalian cells, a discovery that has prompted investigations into its potential as an

anticancer agent.[4][5]

Mechanism of Action as a DNA Gyrase Inhibitor
Enoxacin's primary mode of action is the inhibition of DNA gyrase (a type II topoisomerase) in

bacteria.[2][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA,

a process vital for the initiation of DNA replication and transcription.[1][2]

The inhibition process can be summarized in the following steps:

Binding to the Gyrase-DNA Complex: Enoxacin does not bind to DNA gyrase or DNA alone

but specifically targets the transient covalent complex formed between the enzyme and

DNA.[6][7]

Stabilization of the Cleavage Complex: The enzyme nicks both strands of the DNA to allow

for supercoiling. Enoxacin intercalates at this cleavage site and stabilizes the complex,

preventing the re-ligation of the DNA strands.[1][2]

Induction of Double-Strand Breaks: This stabilization of the "cleavable complex" ultimately

leads to the accumulation of double-strand DNA breaks.[1][2]

Inhibition of DNA Replication and Cell Death: The presence of these breaks blocks the

progression of the replication fork, triggering a cascade of events that result in bacterial cell

death.[1]

Enoxacin also inhibits topoisomerase IV, another type II topoisomerase that is primarily

involved in the decatenation (separation) of interlinked daughter chromosomes following DNA

replication.[1][2] The dual-targeting of both DNA gyrase and topoisomerase IV contributes to

enoxacin's broad-spectrum activity and can slow the development of bacterial resistance.
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Caption: Mechanism of Enoxacin as a DNA Gyrase Inhibitor.

Quantitative Data
Inhibitory Activity Against Bacterial Topoisomerases
The following table summarizes the 50% inhibitory concentrations (IC50) of enoxacin against

DNA gyrase and topoisomerase IV from various bacterial sources.

Enzyme Source Target Enzyme IC50 (µg/mL) Reference

Escherichia coli DNA Gyrase 1.25 [8]

Staphylococcus

aureus
DNA Gyrase 1.25 [8]

Staphylococcus

aureus
Topoisomerase IV 1.25 - 2.5 [8]

Enterococcus faecalis DNA Gyrase >100 [9]

Enterococcus faecalis Topoisomerase IV 27.8 [9]

Minimum Inhibitory Concentrations (MICs) Against
Various Bacteria
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The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a

bacterium. The table below presents the MIC values of enoxacin against a selection of clinically

relevant bacterial isolates.

Bacterial
Species

Strain Type MIC50 (µg/mL) MIC90 (µg/mL) Reference

Escherichia coli Clinical Isolates 0.12 0.5 [10]

Staphylococcus

aureus
Clinical Isolates 0.5 1.0 [10]

Pseudomonas

aeruginosa

Aminoglycoside-

Susceptible
- 1.0 - 2.0 [11]

Pseudomonas

aeruginosa

Aminoglycoside-

Resistant
- 2.0 - 4.0 [11]

Enterobacteriace

ae

Multiply

Resistant
- ≤ 2.0 [12]

Cytotoxicity in Mammalian Cell Lines
Enoxacin has been shown to exhibit cytotoxic effects against various cancer cell lines, often at

concentrations higher than those required for antibacterial activity.
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Cell Line Cell Type IC50 (µM) Reference

HCT-116
Human Colon

Carcinoma
124 [11]

RKO
Human Colon

Carcinoma
~124 [4]

MCF-7
Human Breast

Adenocarcinoma
31 - 156 [4]

HeLa
Human Cervical

Adenocarcinoma
20 - 80 [4]

DU145
Human Prostate

Carcinoma
124 [4]

A549
Human Lung

Carcinoma
>100 [13]

HepG-2
Human Hepatocellular

Carcinoma

>90 (for Ru(III)-

enoxacin complex)
[14]

Wi-38
Normal Human Lung

Fibroblast
>124 [4]

MRC-5
Normal Human Lung

Fibroblast
>124 [4]

Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed

circular DNA and the inhibition of this activity by enoxacin. The different topological forms of

DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

Enzyme: Purified E. coli DNA gyrase
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Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM

spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v)

glycerol

Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene

cyanol, 60 mM EDTA

Enoxacin Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)

Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Ethidium Bromide Staining Solution: 0.5 µg/mL in water

Procedure:

Reaction Setup: On ice, prepare a reaction mixture for each sample in a final volume of 30

µL.

6 µL of 5x Assay Buffer

0.5 µL of relaxed pBR322 DNA (final concentration ~16.7 ng/µL)

Varying concentrations of enoxacin (or solvent control)

Nuclease-free water to bring the volume to 27 µL.

Enzyme Addition: Add 3 µL of diluted DNA gyrase to each reaction tube (except for the no-

enzyme control). The optimal amount of enzyme should be determined empirically to achieve

complete supercoiling in the control reaction.

Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding 5 µL of 6x Stop Solution/Loading Dye.
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Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose

gel. Run the gel at 80-100 V for 1.5-2 hours in TAE buffer.

Visualization: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by

destaining in water for a similar duration. Visualize the DNA bands under UV light.

Supercoiled DNA will migrate faster than relaxed or nicked circular DNA. The inhibition of

supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an

increase in the relaxed DNA band with increasing enoxacin concentration.
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Caption: Workflow for DNA Gyrase Supercoiling Assay.
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Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA

(kDNA), a network of interlocked DNA minicircles. Inhibition by enoxacin results in the failure to

release these minicircles.

Materials:

Enzyme: Purified E. coli Topoisomerase IV

Substrate: Kinetoplast DNA (kDNA) (100 ng/µL)

Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM

magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin

Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1

mM EDTA, 40% (v/v) glycerol

Stop Solution/Loading Dye (6x): As described in the gyrase assay

Enoxacin Stock Solution: As described above

Agarose Gel and Staining Solution: As described above

Procedure:

Reaction Setup: On ice, prepare a reaction mixture in a final volume of 30 µL.

6 µL of 5x Assay Buffer

2 µL of kDNA (final concentration ~6.7 ng/µL)

Varying concentrations of enoxacin (or solvent control)

Nuclease-free water to bring the volume to 27 µL.

Enzyme Addition: Add 3 µL of diluted topoisomerase IV to each reaction.

Incubation: Incubate at 37°C for 30 minutes.
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Reaction Termination and Deproteinization: Stop the reaction by adding 5 µL of 6x Stop

Solution/Loading Dye. To remove the enzyme, add 30 µL of chloroform/isoamyl alcohol

(24:1), vortex briefly, and centrifuge for 1 minute.

Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase into the wells of a

1% agarose gel. Run the gel as described for the gyrase assay.

Visualization: Stain and visualize the gel. Catenated kDNA remains in the well, while

decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the

intensity of the decatenated minicircle bands.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of enoxacin on mammalian cell

lines by measuring metabolic activity.

Materials:

Cell Lines: Adherent or suspension mammalian cells

Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS)

and antibiotics

MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in

sterile PBS

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl

Enoxacin Stock Solution: Dissolved in a suitable solvent and serially diluted

96-well Plates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.
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Drug Treatment: Replace the medium with fresh medium containing serial dilutions of

enoxacin. Include a vehicle control (solvent only).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Effects on Mammalian Cells: A Dual-Edged Sword
While enoxacin's primary clinical use is as an antibacterial agent, its effects on mammalian

cells are of significant interest, particularly its anticancer potential. This activity is largely

attributed to its ability to enhance the processing of microRNAs (miRNAs).

miRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene

regulation. Their biogenesis is a multi-step process involving the enzymes Drosha and Dicer.

Enoxacin has been shown to interact with the TAR RNA-binding protein 2 (TRBP), a

component of the Dicer complex.[1][15] This interaction is thought to enhance the processing of

precursor miRNAs (pre-miRNAs) into mature miRNAs.[16][17]

The upregulation of certain tumor-suppressive miRNAs can lead to the downregulation of

oncogenes, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell

cycle arrest.[4] This has been observed in various cancer cell lines, including those of the

colon, breast, and prostate.[4] However, it is important to note that the cytotoxic effects of

enoxacin on cancer cells typically occur at concentrations higher than those required for its

antibacterial activity.[4]
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Caption: Enoxacin's Role in Enhancing miRNA Processing.
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Conclusion
Enoxacin hydrate remains a potent antibacterial agent with a well-defined mechanism of

action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. The

quantitative data on its inhibitory and cytotoxic activities provide a valuable framework for its

application in both infectious disease research and oncology. The detailed experimental

protocols included in this guide offer practical tools for researchers investigating the properties

of enoxacin and other topoisomerase inhibitors. The discovery of its role in miRNA processing

has unveiled a novel aspect of its pharmacology, suggesting that this established antibiotic may

have a future role in the development of new cancer therapies. Further research is warranted

to fully elucidate the clinical potential of enoxacin beyond its traditional use as an antibiotic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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